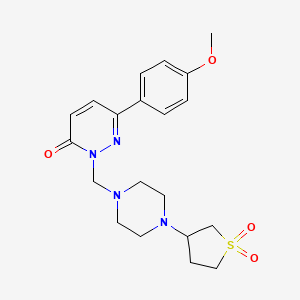

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure integrates a 4-methoxyphenyl group at position 6 and a piperazine moiety substituted with a 1,1-dioxidotetrahydrothiophen group at position 2 via a methyl bridge. Such substitutions are critical for modulating pharmacological activity and physicochemical properties.

For example, halogen displacement on pyridazinone cores (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) with amines or alkyl halides in the presence of bases like K₂CO₃ is common . Palladium-catalyzed cross-coupling (e.g., with trimethylaluminium) is also employed for introducing aryl/heteroaryl groups .

Pharmacological Significance: Piperazine-containing pyridazinones are frequently explored for anticancer and anti-inflammatory applications. The 1,1-dioxidotetrahydrothiophen group may enhance solubility due to its sulfone moiety, while the 4-methoxyphenyl substituent could influence receptor binding affinity .

Properties

Molecular Formula |

C20H26N4O4S |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one |

InChI |

InChI=1S/C20H26N4O4S/c1-28-18-4-2-16(3-5-18)19-6-7-20(25)24(21-19)15-22-9-11-23(12-10-22)17-8-13-29(26,27)14-17/h2-7,17H,8-15H2,1H3 |

InChI Key |

NZNGLHLYCLSVMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic organic molecule that has garnered attention for its potential pharmacological properties. Its complex structure, which includes a pyridazinone core, piperazine moiety, and a tetrahydrothiophene substituent, suggests diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity contributes to its biological interactions and potential therapeutic applications. The compound's structure can be visualized as follows:

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against various pathogens. The incorporation of the piperazine moiety is known to enhance the pharmacokinetic properties of such compounds, potentially leading to improved efficacy against bacterial infections .

- Antitumor Properties : Research indicates that derivatives of pyridazinones possess anticancer activity. The specific mechanisms may involve modulation of cell signaling pathways related to proliferation and apoptosis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as cyclooxygenases (COXs), which play critical roles in inflammatory pathways . This interaction may lead to reduced inflammation and pain relief.

- Receptor Binding : The piperazine structure is associated with binding to various receptors involved in neurotransmission and cellular signaling. This could suggest potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds or derivatives:

- Antibacterial Activity : A study reported derivatives of piperazine exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of functional groups like methoxy increased potency .

- Anticancer Studies : Research on pyridazinone derivatives revealed their ability to inhibit cancer cell growth in vitro. The IC50 values indicated promising efficacy against specific cancer cell lines.

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties highlighted favorable profiles for compounds similar to 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, suggesting potential for further development in drug formulation .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound could possess anticancer properties. Its structural analogs have shown efficacy against various cancer cell lines, indicating a potential role in cancer therapy.

- Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Compounds containing similar structures have been investigated for their ability to modulate neurotransmitter systems.

Medicinal Chemistry Applications

The compound is of significant interest in medicinal chemistry for several reasons:

- Targeted Drug Design : Its unique structure allows for the design of targeted therapies that can interact specifically with biological pathways involved in diseases such as cancer and depression.

- Lead Compound Development : The compound can serve as a lead structure for the development of new drugs. Modifications to its structure may enhance its efficacy or reduce side effects.

- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development.

Case Studies

Several studies have explored the applications and effects of compounds related to 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one:

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of pyridazine derivatives, including those similar to the target compound. The results demonstrated significant cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological effects of piperazine-containing compounds indicated that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting potential antidepressant activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below compares the target compound with structurally related pyridazinones:

Key Observations

Substituent Impact on Activity: The 4-methoxyphenyl group (common in compounds ) correlates with anti-inflammatory and kinase-inhibitory activity. Its electron-donating methoxy group may enhance binding to hydrophobic pockets in target proteins. The piperazine-1,1-dioxidotetrahydrothiophen moiety in the target compound distinguishes it from analogs. The sulfone group improves solubility and metabolic stability compared to non-oxidized thiophene derivatives .

Synthetic Challenges :

- Palladium-mediated reactions (e.g., compound 15 in ) show low yields (20%), highlighting difficulties in coupling sterically hindered groups. The target compound’s synthesis may require optimized conditions to avoid similar pitfalls.

Pharmacological Potential: The anti-inflammatory activity of compound (IC₅₀ = 11.6 μM) suggests that the target compound, with its bulkier substituents, might exhibit enhanced potency or selectivity. Piperazine-linked pyridazinones (e.g., ) demonstrate anticancer activity by modulating kinase pathways, a likely mechanism for the target compound.

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone scaffold forms the foundation of the target compound. A well-established method involves hydrazinolysis of benzoyl propionic acid derivatives under acidic conditions . For 6-(4-methoxyphenyl)pyridazin-3(2H)-one , the synthesis begins with the condensation of 4-methoxyphenylacetyl chloride with hydrazine hydrate in ethanol, followed by cyclization via reflux with sodium acetate. Spectral characterization (IR and -NMR) confirms the formation of the dihydropyridazinone intermediate, with key peaks at 1685 cm (C=O) and 2.62–2.76 ppm (CH-CH in the pyridazine ring) .

Alternative Route :

A β-keto nitrile intermediate can be cyclized with hydrazine derivatives to form the pyridazinone core . This method offers modularity for introducing substitutions at the 6-position, critical for accommodating the 4-methoxyphenyl group.

Comparative Analysis of Synthetic Routes

Method 1 is preferred for its straightforward hydrazinolysis pathway, while Method 2 allows for greater flexibility in introducing diverse substituents.

Challenges and Optimization Strategies

-

Low Yields in Coupling Reactions :

-

Byproduct Formation :

-

Purification Difficulties :

Scalability and Industrial Relevance

Scaling up the synthesis requires addressing:

Q & A

Basic: What are the recommended synthetic routes for 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one?

Methodological Answer:

The synthesis typically involves:

- Step 1: Condensation of 6-(4-methoxyphenyl)pyridazin-3(2H)-one with a piperazine derivative functionalized with a tetrahydrothiophene-1,1-dioxide moiety.

- Step 2: Alkylation or reductive amination to introduce the methyl linker between the pyridazinone and piperazine groups. Use reagents like formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH in dichloromethane) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system, space group P1, as seen in analogous pyridazinone derivatives) .

- NMR spectroscopy : Assign peaks using , , and 2D experiments (HSQC, HMBC) to verify substituent positions. For example, the methoxyphenyl group shows aromatic protons at δ 7.2–7.8 ppm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 503.18) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes like phosphodiesterases (PDEs) or kinases. Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) and measure IC values .

- Receptor binding studies : Radioligand competition assays (e.g., -labeled ligands for serotonin or dopamine receptors) to assess affinity .

- Cytotoxicity screening : MTT assay on HEK-293 or HepG2 cells to evaluate baseline toxicity .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Modify substituents : Vary the methoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) to assess electronic effects. Synthesize analogs via Suzuki-Miyaura coupling .

- Alter the piperazine ring : Introduce substituents (e.g., methyl, ethyl) or replace tetrahydrothiophene-dioxide with sulfonamide groups to study steric and solubility impacts .

- Evaluate bioactivity : Test analogs in dose-response assays (e.g., PDE5 inhibition) and correlate results with computational docking (AutoDock Vina) to identify critical binding interactions .

Advanced: What strategies mitigate discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsome assays) to identify bioavailability issues .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. For example, demethylation of the methoxyphenyl group could reduce efficacy in vivo .

- Species-specific adjustments : Compare metabolic pathways in human vs. rodent microsomes and adjust dosing regimens accordingly .

Advanced: What advanced analytical methods resolve complex impurity profiles?

Methodological Answer:

- HPLC-MS/MS : Use a gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Characterize unknown peaks via fragmentation patterns (e.g., m/z 477.53 for a common byproduct) .

- NMR-guided isolation : Employ preparative HPLC to isolate impurities >0.1% and analyze via -NMR to identify structural deviations (e.g., incomplete sulfone oxidation) .

Advanced: How to assess metabolic stability and pharmacokinetic parameters?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and measure half-life (t) using LC-MS quantification. Adjust for intrinsic clearance (CL) .

- In vivo PK studies : Administer intravenously/orally to Sprague-Dawley rats. Collect plasma samples at 0–24h, quantify via LC-MS, and calculate AUC, C, and bioavailability (F%) .

Advanced: How to resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

- Refinement protocols : Re-analyze X-ray data (e.g., using SHELXL) to check for overfitting. Compare torsion angles with DFT-optimized structures (Gaussian 09, B3LYP/6-31G*) .

- Dynamic effects : Perform molecular dynamics simulations (AMBER) to assess conformational flexibility in solution vs. crystal states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.